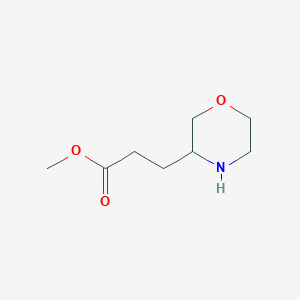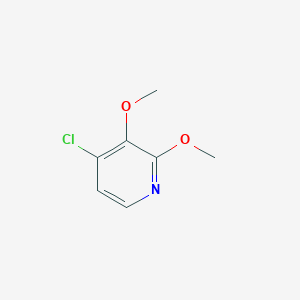![molecular formula C8H6N2O B7966870 1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B7966870.png)
1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
准备方法
The synthesis of 1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminopyridine and an appropriate aldehyde, the compound can be synthesized through a series of reactions including condensation, cyclization, and oxidation . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .
化学反应分析
1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Condensation: It can undergo condensation reactions with amines or other nucleophiles to form imines or related compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of microtubule assembly, which is crucial for cell division and intracellular transport .
相似化合物的比较
1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound also features a fused pyrrole and pyridine ring but differs in the position of the nitrogen atoms.
1H-pyrrolo[3,4-c]pyridine: Another isomer with a different arrangement of the pyrrole and pyridine rings, known for its broad spectrum of pharmacological properties, including analgesic and sedative activities.
The uniqueness of this compound lies in its specific structural arrangement, which allows it to interact with unique biological targets and exhibit distinct biological activities .
属性
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-8-6-1-3-9-7(6)2-4-10-8/h1-5,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXFKJBQDKNNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol](/img/structure/B7966787.png)


![1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane](/img/structure/B7966813.png)






![3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B7966850.png)



